Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate
Description
Overview of Substituted Pyrroles in Contemporary Organic Synthesis and Medicinal Chemistry Building Blocks
Substituted pyrroles are cornerstone building blocks in modern science. Their structural framework is present in a vast array of natural products, including heme, chlorophyll, and vitamin B12. chemistrysteps.comresearchgate.net In medicinal chemistry, the pyrrole (B145914) scaffold is a key feature in numerous FDA-approved drugs. For instance, Atorvastatin utilizes a pyrrole core to lower cholesterol, while Sunitinib, another pyrrole derivative, is employed in cancer therapy. chemistrysteps.com The versatility of the pyrrole ring allows chemists to modify its structure with various functional groups, leading to compounds with a wide spectrum of biological activities and material properties. researchgate.netarborpharmchem.com These derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net
The functional groups on a pyrrole ring dictate its reactivity and utility. Electron-withdrawing groups, such as the ethyl carboxylate and formyl groups found in the title compound, and electron-donating groups, like the methyl group, influence the ring's electronic properties and guide subsequent chemical transformations. This tunability makes substituted pyrroles indispensable tools for synthetic chemists aiming to build complex molecules with specific functions.
Rationale for Dedicated Research on Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate
While extensive research exists for the broader class of substituted pyrroles, dedicated studies specifically on this compound are more specialized. The academic interest in this particular molecule lies in its potential as a highly functionalized and versatile synthetic intermediate.
The rationale for its investigation is based on several key features:
Multiple Reaction Sites: The compound possesses three distinct functional groups—an ester, an aldehyde, and an N-H group on the pyrrole ring—each offering a handle for different chemical reactions. The aldehyde can undergo condensation, oxidation, or reduction; the ester can be hydrolyzed or converted to an amide; and the ring nitrogen can be alkylated or acylated.
Defined Regiochemistry: The fixed positions of the substituents provide precise control over the synthesis of more complex, well-defined molecular structures, which is crucial in drug discovery and materials science.
Use in Porphyrin and Ligand Synthesis: Formyl-substituted pyrroles are well-known precursors for the synthesis of porphyrins and related macrocycles. They are also used to construct Schiff base ligands capable of forming stable complexes with various metals. nih.gov The specific substitution pattern of the title compound makes it a candidate for creating novel ligands with unique electronic and steric properties.
Research on this compound contributes to the library of available building blocks, enabling chemists to explore new chemical space and develop novel molecules with potential applications in medicine and materials.
Historical Context of Formylpyrrole and Carboxylate-Substituted Pyrrole Chemistry
The history of pyrrole chemistry began in 1834 when it was first detected by F. F. Runge in coal tar. chemicalbook.com It was later isolated from bone pyrolysate in 1857, and its name originates from the Greek word pyrrhos ("fiery red"), referring to the color it imparts to wood when exposed to hydrochloric acid. chemicalbook.com
The introduction of functional groups onto the pyrrole ring has been a central theme of its chemical history. The synthesis of pyrrole-2-carboxylates, for example, has been achieved through various methods, including the reaction of pyrrolyl magnesium bromide with ethyl chloroformate or the acylation of pyrrole with trichloroacetyl chloride followed by alcoholysis. orgsyn.org
The formylation of pyrroles, the introduction of a -CHO group, is a key transformation. One of the most important methods for achieving this is the Vilsmeier-Haack reaction , discovered by Anton Vilsmeier and Albrecht Haack in 1927. wikipedia.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings. chemistrysteps.comwikipedia.orgorganic-chemistry.org Because the pyrrole ring is highly electron-rich, it readily undergoes Vilsmeier-Haack formylation, typically at the C2 position. chemistrysteps.comresearchgate.net This reaction provides a direct and efficient route to formylpyrroles, which are pivotal intermediates in organic synthesis. researchgate.netijpcbs.com The synthesis of this compound is a direct application of this classic and powerful reaction.
Chemical Data and Synthesis
Detailed experimental data for this compound is not widely published, but its properties and synthesis can be reliably inferred from closely related compounds and standard reaction mechanisms.
Predicted Physicochemical Properties
The properties for this compound can be estimated based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and DMF |
Note: These values are calculated or extrapolated and await experimental verification.
Synthesis Pathway
The most logical and established method for the synthesis of this compound is the Vilsmeier-Haack formylation of its precursor, Ethyl 4-methyl-1H-pyrrole-2-carboxylate.
The reaction proceeds in two main steps:
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the precursor attacks the Vilsmeier reagent. The ester group at the C2 position directs the incoming formyl group to the C5 position. A subsequent hydrolysis workup converts the intermediate iminium salt into the final aldehyde product. chemistrysteps.comwikipedia.org
A procedure analogous to the synthesis of a similar compound, Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate, would involve adding POCl₃ to DMF at low temperature, followed by the addition of the Ethyl 4-methyl-1H-pyrrole-2-carboxylate precursor. nih.gov After a period of stirring, the reaction is quenched and hydrolyzed, typically with an aqueous sodium carbonate solution, to yield the final product. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)8(5-11)10-7/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRYFRGKFUAPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 5 Formyl 4 Methyl 1h Pyrrole 2 Carboxylate
Classical Pyrrole (B145914) Synthesis Adaptations
The formation of the pyrrole nucleus is the foundational step in synthesizing the target compound. Several classical methods can be adapted to produce the necessary precursor, Ethyl 4-methyl-1H-pyrrole-2-carboxylate.
Modified Paal-Knorr Synthesis Protocols for Pyrrole Ring Formation
The Paal-Knorr synthesis is a robust and widely utilized method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). organic-chemistry.orgwikipedia.org The reaction proceeds via the condensation of the amine with both carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrrole ring. uctm.edu
To synthesize Ethyl 4-methyl-1H-pyrrole-2-carboxylate via this method, a specifically substituted 1,4-dicarbonyl precursor is required. The reaction involves the cyclization of an appropriate 1,4-diketone with an amine. The simplicity and efficiency of this method make it a frequently applied strategy in pyrrole synthesis. rgmcet.edu.in Various acidic catalysts, including Brønsted or Lewis acids, can be employed to promote the condensation. rgmcet.edu.in
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| Substituted 1,4-dicarbonyl | Ammonia/Primary Amine | Weak Acid (e.g., Acetic Acid) | Ethyl 4-methyl-1H-pyrrole-2-carboxylate |
Knorr Pyrrole Synthesis and its Applicability
The Knorr pyrrole synthesis is another cornerstone method, involving the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org This reaction is a highly effective route for producing polysubstituted pyrroles. thermofisher.com
| α-Amino-ketone Precursor | β-Ketoester | Reagents/Conditions | Product |
| Ethyl 2-oximinoacetoacetate | 3-Oxobutanal or equivalent | 1. Nitrosation (e.g., NaNO₂, Acetic Acid) 2. Reduction (in situ with Zinc dust) | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole) |
| Aminoacetone derivative | Ethyl propiolate | (Hypothetical pathway) | Ethyl 4-methyl-1H-pyrrole-2-carboxylate |
Note: The classic Knorr synthesis yields a tetrasubstituted pyrrole. Modifications are necessary to arrive at the specific substitution pattern of the desired precursor.
Hantzsch Dihydropyridine Synthesis and Subsequent Derivatization
While the Hantzsch synthesis is primarily known for producing dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia, adaptations of this reaction can lead to pyrrole derivatives. organic-chemistry.orgwikipedia.org The Hantzsch pyrrole synthesis involves the reaction of β-ketoesters with ammonia (or primary amines) and α-haloketones. wikipedia.org
The mechanism begins with the formation of an enamine from the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final substituted pyrrole. wikipedia.org The selection of a suitable α-haloketone and β-ketoester is crucial for obtaining the desired substitution pattern on the pyrrole ring.
| β-Ketoester | α-Haloketone | Nitrogen Source | Product |
| Ethyl acetoacetate | Chloroacetone | Ammonia | Substituted Pyrrole |
Note: This method typically yields highly substituted pyrroles, and specific starting materials would be required to target Ethyl 4-methyl-1H-pyrrole-2-carboxylate.
Targeted Formylation Strategies
Once the precursor, Ethyl 4-methyl-1H-pyrrole-2-carboxylate, is obtained, the next critical step is the regioselective introduction of a formyl (-CHO) group at the C-5 position. This is an electrophilic aromatic substitution reaction, and the high electron density of the pyrrole ring facilitates this transformation. wikipedia.org
Vilsmeier-Haack Formylation for Introducing the Formyl Group at C-5
The Vilsmeier-Haack reaction is the most prominent and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, which is a chloromethyliminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
This electrophilic iminium ion is then attacked by the electron-rich pyrrole ring. For Ethyl 4-methyl-1H-pyrrole-2-carboxylate, the C-2 position is blocked by the ethyl carboxylate group. Electrophilic attack on pyrroles preferentially occurs at the α-positions (C-2 and C-5). With the C-2 position occupied, the substitution is directed to the vacant and highly activated C-5 position. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. chemistrysteps.comchemtube3d.com
A typical procedure involves adding phosphorus oxychloride dropwise to dimethylformamide at low temperatures, followed by the addition of the pyrrole precursor. nih.gov The reaction mixture is stirred, and then quenched with a basic solution, such as sodium carbonate, to facilitate hydrolysis and neutralization. nih.gov
| Substrate | Reagents | Solvent | Conditions | Yield |
| Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | POCl₃, DMF | CH₂Cl₂ | 1. 0°C to room temp, 4h 2. Reflux with 10% Na₂CO₃ | 77% nih.gov |
| Electron-rich arenes | POCl₃, DMF | Varies | Varies | High organic-chemistry.org |
Alternative Electrophilic Formylation Approaches
While the Vilsmeier-Haack reaction is highly effective, other electrophilic formylation methods exist, though they may be less commonly applied for this specific transformation. These reactions introduce a formyl group onto aromatic rings under different conditions and using different formylating agents.
Gattermann Reaction: This method synthesizes aromatic aldehydes using hydrogen chloride and hydrogen cyanide (or a cyanide salt like zinc cyanide) in the presence of a Lewis acid catalyst. wikipedia.org
Reimer-Tiemann Reaction: This reaction typically formylates phenols, particularly at the ortho position, using chloroform (B151607) in a basic solution. Its applicability to pyrrole systems for C-5 formylation is less direct. wikipedia.org
Duff Reaction: This method uses hexamethylenetetramine as the formylating agent and is generally applied to highly activated aromatic compounds like phenols. wikipedia.org
These alternative methods are generally less efficient or regioselective for the formylation of substituted pyrroles compared to the Vilsmeier-Haack reaction, which remains the preferred industrial and laboratory-scale method for this specific transformation due to its reliability, mild conditions, and high yields. ijpcbs.com
Derivatization from Precursor Pyrroles
One of the primary strategies for synthesizing Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate involves the chemical modification of a pre-formed pyrrole ring that already possesses some of the required substituents. This approach leverages the known reactivity of the pyrrole nucleus to introduce the remaining functional groups.
Esterification and Functional Group Interconversion on Pyrrole Rings
Functional group interconversion is a cornerstone of this synthetic approach, allowing for the direct introduction of the formyl group onto a pyrrole precursor that already contains the ethyl carboxylate and methyl substituents. The Vilsmeier-Haack reaction is a prominent method for achieving this transformation. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as an electrophile to formylate the electron-rich pyrrole ring, typically at the C5 position if it is unsubstituted.
A documented synthesis of the closely related Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate illustrates this principle effectively. nih.gov The starting material, 3,4-dimethyl-2-ethoxycarbonyl-pyrrole, is treated with POCl₃ and DMF, followed by hydrolysis, to yield the desired formylated product. nih.gov This method highlights a direct and efficient pathway to introduce the C5-aldehyde functionality onto a pre-existing pyrrole ester framework.
Table 1: Vilsmeier-Haack Formylation of a Pyrrole Precursor
| Reactant | Reagents | Product | Yield | Reference |
|---|
Similarly, esterification processes can be employed if the pyrrole precursor contains a carboxylic acid at the C2 position instead of an ethyl ester. Standard esterification conditions, such as treatment with ethanol (B145695) in the presence of an acid catalyst, can convert the carboxylic acid to the required ethyl carboxylate group.
Manipulation of Halogenated Pyrrole Intermediates via Cross-Coupling Reactions
Halogenated pyrroles are highly valuable intermediates in organic synthesis due to their ability to participate in various metal-catalyzed cross-coupling reactions. psu.edu By introducing a halogen, such as chlorine or bromine, onto the pyrrole ring, chemists create a versatile "handle" for the subsequent introduction of other functional groups, including the formyl group or its precursors.
The synthesis of these halogenated intermediates is often straightforward. For example, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be achieved using reagents like N-chlorosuccinimide (NCS). nih.gov Once the halogenated pyrrole is obtained, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, can be employed to form new carbon-carbon bonds. psu.edursc.org For the synthesis of the target compound, a halogen at the C5 position could be coupled with a suitable organometallic reagent that introduces the formyl group or a synthon that can be easily converted to it.
Table 2: Examples of Halogenated Pyrrole Intermediates
| Precursor | Reagent | Halogenated Intermediate | Reference |
|---|---|---|---|
| Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide (NCS) | 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid | nih.gov |
This strategy offers a modular approach, allowing for the late-stage introduction of the formyl group, which can be advantageous when dealing with sensitive functionalities elsewhere in the molecule.
Transformation of Oxime-Substituted Pyrrolidines to Pyrroles
An innovative approach to pyrrole synthesis involves the transformation of saturated heterocyclic precursors, such as pyrrolidines. A specific methodology describes the conversion of an oxime-substituted pyrrolidine (B122466) into a trisubstituted pyrrole. worktribe.comresearchgate.net This process represents a significant structural transformation, converting a saturated, non-aromatic ring into the fully aromatic pyrrole core.
The synthetic sequence begins with a pyrrolidine substrate bearing an oxime functional group. The transformation is initiated by a double chlorination of the pyrrolidine, followed by a base-induced cascade of events. This cascade involves the formation of both an imine and a nitrile oxide functionality. The subsequent reactions, which can include cycloaddition and elimination steps, ultimately lead to the formation of the aromatic pyrrole ring with the desired substitution pattern. worktribe.comresearchgate.net This method provides a unique entry into highly substituted pyrroles from readily available saturated precursors.
Table 3: Key Transformation from Pyrrolidine to Pyrrole
| Starting Material Type | Key Intermediates | Final Product Type | Reference |
|---|
Advanced and Modern Synthetic Protocols
Modern synthetic chemistry has increasingly focused on efficiency and atom economy, leading to the development of advanced protocols for constructing complex molecules like this compound from simple, acyclic starting materials.
Multi-component Reactions for Pyrrole Ring Assembly
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex products by combining three or more starting materials in a single reaction vessel. researchgate.net These reactions are highly efficient as they build the core structure and install the desired substituents in one pot, often through a domino or cascade sequence. nih.gov
Several classical MCRs, such as the Hantzsch and Paal-Knorr pyrrole syntheses, provide foundational strategies for assembling the pyrrole ring. nih.gov These methods typically involve the condensation of amines, dicarbonyl compounds, and α-halo ketones or other activated methylene (B1212753) compounds. nih.govsemanticscholar.org By carefully selecting the starting components, one can assemble a pyrrole ring with the specific substitution pattern of the target molecule. For instance, a four-component reaction involving an aldehyde, an amine, a β-ketoester, and a nitroalkane can lead to highly substituted pyrroles. researchgate.net
Table 4: Common Components in Multi-component Pyrrole Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Reference |
|---|---|---|---|---|---|
| Aldehyde | Amine | Nitroalkane | - | Samarium trichloride | researchgate.net |
| β-Dicarbonyl compound | Arylglyoxal | Ammonium (B1175870) acetate | - | Water | researchgate.net |
| Amine | Alkyne ester | Alkene | - | Pd(II) catalyst | organic-chemistry.org |
Reductive Cyclization Methodologies
Reductive cyclization offers another elegant strategy for constructing the pyrrole ring. This approach involves designing a linear precursor that contains all the necessary atoms for the ring and substituents, which then undergoes a reduction and subsequent cyclization to form the aromatic heterocycle.
A common implementation of this strategy involves nitro-containing precursors. For example, the Knoevenagel condensation of a formyl-pyrrole with nitromethane (B149229) can produce a nitroethenyl-pyrrole intermediate. researchgate.net This intermediate can then undergo a reaction with an ylide to form a substituted pyrrolidine, which upon reductive cyclization, can lead to more complex fused ring systems. researchgate.net A more direct approach involves the hydrogenation of a linear precursor, such as 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile, which undergoes hydrogenation and cyclization simultaneously to yield the pyrrole ring. google.com
Another important example is the Knorr-type pyrrole synthesis, which can involve a reductive condensation step. researchgate.netnih.gov In this reaction, an α-amino-ketone (or its precursor) is condensed with a β-ketoester. The initial condensation is followed by cyclization and dehydration to afford the pyrrole. The reductive step is often the formation of the α-amino-ketone from an oximino derivative. researchgate.net
Table 5: General Scheme for Reductive Cyclization
| Precursor Type | Key Functional Groups | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Linear oxo-nitrile | Aldehyde, Nitrile, Ketone | Hydrogenation cyclization | Substituted pyrrole | google.com |
Catalytic Approaches in Pyrrole Synthesis and Modification
Catalytic methodologies are central to the efficient synthesis of highly substituted pyrroles, offering advantages in terms of selectivity, yield, and milder reaction conditions compared to stoichiometric methods. The synthesis of this compound can be approached through two main catalytic strategies: the initial catalytic construction of the substituted pyrrole core and the subsequent catalytic modification of a pre-functionalized pyrrole ring.
Catalytic Synthesis of the Pyrrole Ring
The construction of the pyrrole heterocycle itself can be achieved through various catalytic processes, including multicomponent reactions and transition-metal-catalyzed cyclizations. While these methods may not directly yield this compound in a single step, they are fundamental in creating the necessary pyrrole scaffold which can then be further modified.
Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have been shown to catalyze novel multicomponent reactions to produce highly functionalized pyrroles. rsc.org These reactions can involve the assembly of vicinal tricarbonyl compounds, enamines, and various nucleophiles, providing a versatile route to complex pyrrole structures. rsc.org
Transition metals also play a crucial role in modern pyrrole synthesis. Copper-catalyzed cascade reactions, for instance, can generate densely substituted pyrroles from readily available starting materials like allenoates and propargylic amines. thieme-connect.com These reactions proceed through a proposed mechanism involving an aza-Michael addition, a Claisen rearrangement, and a final cyclization. thieme-connect.com Similarly, iridium-based catalysts supported on functionalized activated carbon have been developed for the sustainable synthesis of pyrroles from alcohols and amino alcohols. dtu.dkresearchgate.net
Biocatalysis represents an emerging green approach. Enzymes such as α-amylase have been successfully employed to catalyze the Paal-Knorr reaction, a classic method for pyrrole synthesis, under mild conditions, achieving good to excellent yields of N-substituted pyrroles. nih.gov
Table 1: Overview of Selected Catalytic Methods for Pyrrole Ring Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Lewis Acid | B(C6F5)3 | Multicomponent Reaction | Facile synthesis of 5α-functionalized pyrroles. | rsc.org |
| Transition Metal (Copper) | Cu2O or CuI | Aza-Michael/Claisen/Cyclization Cascade | Access to fully substituted pyrroles from allenoates. | thieme-connect.com |
| Transition Metal (Iridium) | Ir on N, P-doped carbon | Dehydrogenative Heterocyclization | Sustainable synthesis from alcohols and amino alcohols. | dtu.dkresearchgate.net |
| Biocatalyst | α-Amylase | Paal-Knorr Reaction | Mild conditions, good to excellent yields. | nih.gov |
Catalytic Modification: Formylation of the Pyrrole Ring
For the specific synthesis of this compound, the most direct catalytic approach involves the formylation of a pre-existing ethyl 4-methyl-1H-pyrrole-2-carboxylate precursor. The Vilsmeier-Haack reaction is the preeminent method for this transformation. chemtube3d.comquimicaorganica.org While often utilizing stoichiometric amounts of reagents, the reaction proceeds via a catalytically generated electrophile, the Vilsmeier reagent (a chloroiminium ion).
The reaction involves the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acidic halide such as phosphorus oxychloride (POCl3) or oxalyl chloride. chemtube3d.comquimicaorganica.org This process forms the highly electrophilic Vilsmeier reagent. The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the formyl group. chemtube3d.com
Research into the Vilsmeier-Haack reaction has focused on improving regioselectivity, which is crucial when multiple positions on the pyrrole ring are available for substitution. For substrates like ethyl 1H-pyrrole-2-carboxylate, formylation can potentially occur at the C-4 or C-5 position. Studies have shown that the use of a pre-formed, crystalline Vilsmeier reagent in a solvent like chloroform can lead to nearly quantitative yields of the desired 5-formyl product, demonstrating high regioselectivity. acs.org
The synthesis of compounds structurally analogous to the target molecule confirms the utility of this method. For example, Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate was synthesized from its non-formylated precursor using phosphorus oxychloride and dimethylformamide, with a reported yield of 77%. nih.gov Similarly, methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate has been prepared via Vilsmeier–Haack formylation. researchgate.net These examples underscore the reliability of the Vilsmeier-Haack reaction for introducing a formyl group at the C-5 position of substituted pyrrole-2-carboxylates.
Table 2: Research Findings on Regioselective Formylation of Pyrrole-2-Carboxylates
| Substrate | Reagents | Solvent | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Ethyl 1H-pyrrole-2-carboxylate | Crystalline Vilsmeier Reagent | CHCl3 | Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Reaction produced the 5-formyl isomer as the sole product. | acs.org |
| Methyl 1H-pyrrole-2-carboxylate | Crystalline Vilsmeier Reagent | CHCl3 | Methyl 5-formyl-1H-pyrrole-2-carboxylate | Reaction produced the 5-formyl isomer as the sole product. | acs.org |
| 3,4-dimethyl-2-ethoxycarbonyl-pyrrole | POCl3, DMF | CH2Cl2 | Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate | Achieved a 77% yield of the final product. | nih.gov |
Reactivity and Transformation Pathways of Ethyl 5 Formyl 4 Methyl 1h Pyrrole 2 Carboxylate
Reactions at the Formyl Group (C-5)
The aldehyde functionality at the C-5 position is a key site for a wide array of chemical reactions, including oxidation, reduction, and condensation.
Oxidation to Carboxylic Acid Derivatives
The formyl group of ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate can be oxidized to a carboxylic acid, yielding 5-ethoxycarbonyl-3-methyl-1H-pyrrole-4-carboxylic acid. This transformation is a crucial step in the synthesis of various pyrrole-based compounds. While specific oxidizing agents for this exact molecule are not extensively detailed in the provided search results, the oxidation of similar pyrrole-2-carboxaldehydes is a known transformation. nih.gov Generally, mild oxidizing agents are employed to prevent over-oxidation or degradation of the sensitive pyrrole (B145914) ring.
Table 1: Hypothetical Oxidation of this compound
| Starting Material | Product | Potential Oxidizing Agents |
| This compound | 5-Ethoxycarbonyl-3-methyl-1H-pyrrole-4-carboxylic acid | Silver(I) oxide (Tollens' reagent), Potassium permanganate (B83412) (under controlled conditions), Jones reagent |
Reduction to Hydroxymethyl and Methyl Groups
The formyl group can undergo reduction to afford either a hydroxymethyl or a methyl group, depending on the reducing agent and reaction conditions.
Reduction to the corresponding alcohol, ethyl 5-(hydroxymethyl)-4-methyl-1H-pyrrole-2-carboxylate, can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This selective reduction of the aldehyde in the presence of the ester is a common transformation in organic synthesis.
For the complete reduction of the formyl group to a methyl group, more robust reduction methods are typically required. The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures, is a classic method for such transformations. Another common method is the Clemmensen reduction, which utilizes zinc amalgam and hydrochloric acid. The application of these methods to this compound would yield ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.
Table 2: Reduction Products of this compound
| Product | Type of Reduction | Typical Reagents |
| Ethyl 5-(hydroxymethyl)-4-methyl-1H-pyrrole-2-carboxylate | Partial Reduction | Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄) (may also reduce the ester) |
| Ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | Complete Reduction | Hydrazine (B178648) and a strong base (e.g., KOH) (Wolff-Kishner), Zinc amalgam and HCl (Clemmensen) |
Condensation Reactions: Imine, Hydrazone, and Oxime Formation
The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), hydrazones, and oximes. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration.
Imine Formation: The reaction with primary amines yields the corresponding N-substituted imines. These reactions are fundamental in the synthesis of various biologically active molecules and ligands for metal complexes. nih.gov
Hydrazone Formation: Condensation with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) results in the formation of hydrazones.
Oxime Formation: The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. wikipedia.orgscribd.comorgsyn.orgrsc.orgarpgweb.com This reaction is often carried out using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. scribd.comorgsyn.orgrsc.orgarpgweb.com
Table 3: Condensation Products of this compound
| Reactant | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Pyrrole-CH=N-R |
| Hydrazine (H₂N-NH₂) | Hydrazone | Pyrrole-CH=N-NH₂ |
| Hydroxylamine (NH₂OH) | Oxime | Pyrrole-CH=N-OH |
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. wikipedia.orgorganicreactions.orgresearchgate.netnih.gov The formyl group of this compound can participate in this reaction to generate α,β-unsaturated products.
Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as in malononitrile, diethyl malonate, or ethyl cyanoacetate (B8463686). The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product.
Table 4: Potential Knoevenagel Condensation Products
| Active Methylene Compound | Product |
| Malononitrile (CH₂(CN)₂) | Ethyl 5-(2,2-dicyanovinyl)-4-methyl-1H-pyrrole-2-carboxylate |
| Diethyl malonate (CH₂(COOEt)₂) | Ethyl 5-(2,2-bis(ethoxycarbonyl)vinyl)-4-methyl-1H-pyrrole-2-carboxylate |
| Ethyl cyanoacetate (NCCH₂COOEt) | Ethyl 5-(2-cyano-2-(ethoxycarbonyl)vinyl)-4-methyl-1H-pyrrole-2-carboxylate |
Reactions at the Ester Moiety (C-2)
The ethyl ester group at the C-2 position of the pyrrole ring can also undergo various transformations, with hydrolysis being a key reaction.
Hydrolysis to Carboxylic Acids
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is a common method for ester hydrolysis and is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of excess water. The equilibrium is driven towards the carboxylic acid by using a large excess of water.
Table 5: Hydrolysis of this compound
| Reaction Condition | Reagents | Product |
| Basic (Saponification) | 1. NaOH or KOH (aq), Heat 2. H₃O⁺ | 5-Formyl-4-methyl-1H-pyrrole-2-carboxylic acid |
| Acidic | H₃O⁺ (e.g., H₂SO₄/H₂O), Heat | 5-Formyl-4-methyl-1H-pyrrole-2-carboxylic acid |
Transesterification Reactions
The ethyl ester functionality at the C-2 position of this compound is susceptible to transesterification reactions. This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. The reaction is typically reversible and is driven to completion by using a large excess of the reactant alcohol or by removing the ethanol (B145695) that is formed.
Lipase-catalyzed transesterification has been shown to be an effective method for pyrrole esters. For instance, Novozym 435 has demonstrated high efficiency in catalyzing the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols. nih.gov The reaction conditions, such as the choice of lipase, solvent, temperature, and molar ratio of substrates, significantly influence the conversion rates. nih.gov The use of molecular sieves can also enhance the yield by removing the alcohol byproduct. nih.gov
While specific studies on the transesterification of this compound are not extensively documented, the general principles of ester chemistry suggest that it would readily undergo such transformations. The reaction can be catalyzed by either acids or bases, or by enzymatic catalysts like lipases for milder conditions.
Table 1: Factors Influencing Lipase-Catalyzed Transesterification of Pyrrole Esters nih.gov
| Factor | Observation |
| Lipase Type | Novozym 435 showed significantly higher activity compared to Lipozyme TLIM and CRL for the transesterification of methyl 1H-pyrrole-2-carboxylate. |
| Solvent | Toluene was found to be a suitable solvent for the reaction. |
| Molar Ratio | The molar ratio of the pyrrole ester to the alcohol affects the reaction yield. |
| Molecular Sieves | The addition of molecular sieves increased the conversion rate by adsorbing the alcohol byproduct. |
Amidation and Hydrazide Formation
The ethyl ester group of this compound can be converted into amides and hydrazides through reactions with amines and hydrazine, respectively. These reactions are fundamental in diversifying the functional groups attached to the pyrrole core, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
The synthesis of amides can be achieved by the direct aminolysis of the ethyl ester, often requiring elevated temperatures or the use of a catalyst. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. A more direct conversion can be achieved by reacting the corresponding 2-pyrrolyl trichloromethyl ketone with amines. orgsyn.org
The reaction with hydrazine hydrate (B1144303) leads to the formation of the corresponding carbohydrazide. This transformation is typically carried out by heating the pyrrole ester with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. nih.gov The resulting hydrazide is a versatile intermediate that can be further reacted with aldehydes or ketones to form hydrazones, or used in the synthesis of various heterocyclic systems. For example, the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes in ethanol is a common method for synthesizing hydrazide-hydrazones. nih.gov
Electrophilic Aromatic Substitution on the Pyrrole Ring (Beyond Formylation)
The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents on the ring. In this compound, the C-3 position is the most likely site for electrophilic attack, as the other positions are substituted.
Halogenation of substituted pyrroles can be achieved using various reagents. For instance, the fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has been successfully performed using Selectfluor at 0 °C in a mixture of acetonitrile (B52724) and acetic acid. nih.gov Chlorination of similar pyrrole derivatives has been accomplished using N-chlorosuccinimide in dichloromethane (B109758) at room temperature. nih.gov
Nitration of pyrroles requires mild conditions to avoid polymerization. quimicaorganica.org A common method involves the use of nitric acid in acetic anhydride (B1165640). quimicaorganica.org For more complex and sensitive pyrrole derivatives like corroles, nitration has been achieved using reagents such as iron-corrolates with sodium nitrite (B80452) in acidic conditions. nih.gov The regioselectivity of nitration can be influenced by the substituents present on the pyrrole ring.
Nucleophilic Substitution Reactions on Pyrrole Substituents
The formyl group at the C-5 position of this compound is a key site for nucleophilic attack. This aldehyde functionality can undergo a variety of nucleophilic addition and condensation reactions, providing a gateway to a wide range of derivatives.
The formyl group readily reacts with primary amines to form Schiff bases (imines). It also undergoes condensation with hydrazines and hydrazides to yield the corresponding hydrazones. This reactivity is fundamental in the construction of more complex molecular architectures and fused heterocyclic systems.
Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions. For example, it can serve as an electrophile in Knoevenagel condensations with active methylene compounds, or undergo Wittig reactions with phosphorus ylides to introduce alkenyl substituents at the C-5 position.
Cycloaddition and Annulation Reactions Involving the Pyrrole Core
The pyrrole ring and its substituents in this compound can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. These reactions are of great importance for the synthesis of novel compounds with diverse biological activities.
Formation of Fused Heterocycles (e.g., oxazoles, triazoles, dihydropyridines, pyrazoles, pyrazolones, oxadiazoles, pyrrolothiazines, pyrrolopyrimidines)
The functional groups of this compound serve as handles for the construction of various fused heterocycles.
Pyrrolopyrimidines: These can be synthesized from appropriately functionalized pyrroles. For instance, the cyclization of 6-amino-2-methylpyrimidin-4(3H)-one can lead to a pyrrolo[2,3-d]pyrimidin-4-ol, which can be further functionalized. nih.gov Pyrrole derivatives can also be transformed into pyrrole-fused pyrimidines. organic-chemistry.org
Pyrrolothiazines: The synthesis of pyrrolo acs.orgnih.govbenzothiazine derivatives has been described, highlighting their potential as calcium channel antagonists. nih.gov While not a direct reaction of the title compound, it showcases the potential for annulation of a thiazine (B8601807) ring onto a pyrrole core.
Pyrazoles and Pyrazolones: The formyl and ester groups can be utilized in condensation reactions with hydrazine derivatives to form fused pyrazole (B372694) rings. For instance, the reaction of 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole with hydrazine hydrate yields a pyrrolo[2,3-d]pyridazine derivative, which has a fused pyridazine (B1198779) (a diaza-benzene analog) ring. nih.gov
Triazoles: The synthesis of 1,2,3-triazoles often involves the cycloaddition of azides with alkynes. While not a direct annulation of the pyrrole ring itself, the substituents can be modified to participate in such reactions to append triazole rings.
Oxadiazoles: 1,2,4-Oxadiazoles can be synthesized from amidoximes and acylating agents. The ester group of the title compound, after conversion to an amidoxime, could potentially be used to construct a fused oxadiazole ring.
Oxazoles: The synthesis of oxazoles can be achieved from carboxylic acids and isocyanoacetates. The ester group of the title compound could be hydrolyzed to the carboxylic acid, which could then be used in oxazole (B20620) synthesis.
Ring Expansion and Contraction Methodologies
The pyrrole ring can undergo ring expansion and contraction reactions under specific conditions, leading to the formation of different heterocyclic systems.
Ring Expansion: Pyrroles can be expanded to pyridines. For example, the reaction of substituted pyrroles with dichlorocarbene (B158193) can lead to the formation of 3-chloropyridines in high yields. rsc.org Another approach involves the rearrangement of pyrrolines, derived from the Birch reduction of electron-deficient pyrroles, which can undergo radical ring-expansion to yield tetrahydropyridines. rsc.org
Ring Contraction: While less common for the pyrrole ring itself, ring contraction is a known transformation for fused systems containing a pyrrole moiety. For example, a nucleophile-induced ring contraction of pyrrolo[2,1-c] acs.orgnih.govbenzothiazines to pyrrolo[2,1-b] acs.orgrsc.orgbenzothiazoles has been reported. nih.govbeilstein-journals.org This type of transformation involves the cleavage and re-formation of bonds within the larger fused system, ultimately leading to a smaller ring fused to the pyrrole. Another synthetic route to polysubstituted pyrroles involves a 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction. nih.govacs.org
Structural Characterization and Spectroscopic Analysis Methodologies for Ethyl 5 Formyl 4 Methyl 1h Pyrrole 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
1H NMR Techniques for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments in a molecule, their relative numbers, their electronic environments (chemical shift), and the connectivity between neighboring protons (spin-spin coupling).
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton set. The chemical shift (δ) values are influenced by the electron-withdrawing and electron-donating effects of the substituents on the pyrrole (B145914) ring. The aldehyde (-CHO) and ester (-COOEt) groups are electron-withdrawing, which deshields nearby protons, causing them to appear at a higher chemical shift (downfield). The methyl group (-CH₃) is weakly electron-donating.
Expected ¹H NMR Signals for this compound:
NH Proton: A broad singlet, typically in the range of δ 9.0-12.0 ppm. Its chemical shift can be highly variable depending on solvent and concentration.
Formyl Proton (-CHO): A sharp singlet in the downfield region, expected around δ 9.5-10.0 ppm, characteristic of aldehyde protons.
Pyrrole C3-H Proton: A singlet expected between δ 6.0-7.0 ppm. Its precise location depends on the combined electronic effects of the adjacent ester and methyl groups.
Ethyl Ester Protons (-OCH₂CH₃): These will appear as a quartet (for the -OCH₂- group) around δ 4.2-4.4 ppm and a triplet (for the -CH₃ group) around δ 1.2-1.4 ppm, with a coupling constant (J) of approximately 7 Hz.
Methyl Proton (C4-CH₃): A sharp singlet, typically found in the region of δ 2.2-2.5 ppm.
To illustrate, the ¹H NMR spectrum of a closely related precursor, Ethyl 5-methyl-1H-pyrrole-2-carboxylate (which lacks the formyl group), shows characteristic signals that help in predicting the spectrum of the target compound. nih.govnih.gov
| Proton Assignment | Expected Chemical Shift (δ ppm) for Target Compound | Observed Data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Illustrative Example) nih.gov | Expected Multiplicity |
|---|---|---|---|
| NH | ~9.0 - 12.0 | ~8.9 (broad) | Broad Singlet (br s) |
| CHO | ~9.5 - 10.0 | N/A | Singlet (s) |
| Pyrrole C3-H | ~6.5 - 7.0 | ~6.5 (doublet) | Singlet (s) |
| OCH₂CH₃ | ~4.2 - 4.4 | 4.30 (quartet) | Quartet (q) |
| C4-CH₃ | ~2.2 - 2.5 | N/A (H at this position) | Singlet (s) |
| OCH₂CH₃ | ~1.2 - 1.4 | 1.34 (triplet) | Triplet (t) |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would show separate signals for each of the unique carbon atoms.
Expected ¹³C NMR Signals:
Formyl Carbonyl (CHO): Expected in the highly deshielded region of δ 175-185 ppm.
Ester Carbonyl (COO): Expected around δ 160-165 ppm.
Pyrrole Ring Carbons (C2, C4, C5): These carbons, being attached to substituents, will appear between δ 120-140 ppm.
Pyrrole Ring Carbon (C3): This carbon, attached to a hydrogen, will appear at a more shielded (upfield) position compared to the substituted carbons, likely around δ 110-120 ppm.
Ethyl Ester Carbons (-OCH₂CH₃): The -OCH₂- carbon is expected around δ 60 ppm, and the terminal -CH₃ carbon is expected around δ 14 ppm.
Methyl Carbon (C4-CH₃): Expected in the aliphatic region, around δ 10-15 ppm. nih.gov
| Carbon Assignment | Expected Chemical Shift (δ ppm) for Target Compound | Observed Data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate (Illustrative Example) nih.gov |
|---|---|---|
| CHO | ~175 - 185 | N/A |
| COO | ~160 - 165 | 161.3 |
| Pyrrole C5 | ~135 - 145 | 117.6 |
| Pyrrole C4 | ~125 - 135 | 116.2 |
| Pyrrole C2 | ~120 - 130 | 117.6 |
| Pyrrole C3 | ~110 - 120 | 102.3 |
| OCH₂CH₃ | ~60 - 62 | 60.6 |
| C4-CH₃ | ~10 - 15 | N/A |
| OCH₂CH₃ | ~14 - 15 | 14.6 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sigmaaldrich.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For the target molecule, a key COSY correlation would be observed between the quartet of the ethyl ester's -OCH₂- group and the triplet of its -CH₃ group. No other correlations are expected due to the isolated nature of the other proton spin systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the proton signal at ~9.5 ppm would correlate with the carbon signal at ~180 ppm, confirming the aldehyde group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). It is powerful for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:
The formyl proton (-CHO) correlating to the C4 and C5 carbons of the pyrrole ring.
The C3-H proton correlating to the C2, C4, and C5 carbons.
The C4-CH₃ protons correlating to the C3, C4, and C5 carbons.
The ethyl ester -OCH₂- protons correlating to the ester carbonyl carbon and the C2 carbon of the pyrrole ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies (wavenumbers, cm⁻¹).
Expected Characteristic FT-IR Absorption Bands:
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, characteristic of the pyrrole N-H bond.
C-H Stretch (sp²): A weak band just above 3100 cm⁻¹ for the C-H bond on the pyrrole ring.
C-H Stretch (sp³): Bands in the 2850-3000 cm⁻¹ region corresponding to the methyl and ethyl groups.
Aldehyde C-H Stretch: Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
C=O Stretch (Ester): A strong, sharp absorption band, typically at a higher frequency than the aldehyde, around 1710-1730 cm⁻¹. The conjugation with the pyrrole ring may shift these values slightly.
C=C and C=N Stretches: Medium to strong bands in the 1400-1650 cm⁻¹ region, corresponding to the vibrations of the pyrrole ring.
C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.
Data from related pyrrole carboxylates confirms these general ranges, with strong carbonyl absorptions observed between 1630-1750 cm⁻¹. rsc.org
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. It is particularly useful for studying symmetric vibrations and C=C bonds within conjugated systems like the pyrrole ring.
For substituted pyrroles, Raman spectroscopy can provide valuable insights into:
Ring Vibrations: The symmetric stretching modes of the pyrrole ring are often strong in the Raman spectrum, providing a fingerprint of the heterocyclic core. mdpi.com
Conjugation Effects: The positions of the C=C and C=O stretching bands can be sensitive to the degree of π-electron delocalization within the molecule. Changes in these frequencies upon substitution can be correlated with electronic effects. nih.gov
Intermolecular Interactions: In the solid state, Raman spectroscopy can be used to study intermolecular forces, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, by observing shifts in their corresponding vibrational frequencies. nih.gov Key spectral features that reflect molecular asymmetry and hydrogen bonding include C=O stretching, N-H bending, and aryl bending modes. nih.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. For "this compound" (Molecular Formula: C₁₀H₁₁NO₃), HRMS provides an exact mass measurement that serves as a primary confirmation of its identity. While specific experimental HRMS data for the title compound is not detailed in the available literature, the theoretical exact mass can be calculated. The technique is also used to predict the collision cross-section (CCS), which provides information about the ion's three-dimensional shape.
| Compound Name | Molecular Formula | Adduct | Theoretical m/z | Predicted CCS (Ų) |
|---|---|---|---|---|
| This compound | C₁₀H₁₁NO₃ | [M+H]⁺ | 194.0761 | N/A |
| Ethyl 5-formyl-1H-pyrrole-2-carboxylate uni.lu | C₈H₉NO₃ | [M+H]⁺ | 168.06552 | 133.4 |
| [M+Na]⁺ | 190.04746 | 141.9 | ||
| Ethyl 4-formyl-1H-pyrrole-2-carboxylate uni.lu | C₈H₉NO₃ | [M+H]⁺ | 168.06552 | 133.4 |
| [M+Na]⁺ | 190.04746 | 141.9 |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com It is widely used for the separation, identification, and quantification of individual components in complex mixtures. nih.gov In the context of pyrrole derivatives, LC-MS allows for the purification of the target compound from reaction mixtures and the confirmation of its molecular weight. nih.govnih.gov The liquid chromatograph separates the sample components, and the mass spectrometer provides the molecular weight of each component as it elutes. osti.gov Tandem mass spectrometry (LC-MS/MS) can further be employed to obtain structural information through fragmentation analysis, enhancing the confidence of compound identification. nih.gov This method is particularly valuable for analyzing biological samples or complex reaction products containing various pyrrole derivatives. researchgate.net
Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no sample preparation. nist.gov A stream of heated, excited-state gas, typically helium or nitrogen, is directed at the sample, where it desorbs and ionizes the analyte. nist.govrsc.org DART is a soft ionization method, often resulting in simple mass spectra dominated by protonated molecules [M+H]⁺. nist.gov This technique is advantageous for high-throughput screening and the rapid analysis of solids and liquids. rsc.org While specific applications to "this compound" are not documented, DART-MS could be effectively used for the quick verification of its presence on surfaces or in crude samples, complementing more detailed analyses by LC-MS or HRMS. nih.gov
X-ray Diffraction Crystallography for Solid-State Molecular Structure Elucidation
X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the crystal structure for "this compound" is not available, analysis of closely related derivatives provides significant insight into the expected solid-state conformation.
Studies on compounds like "Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate" and "Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate" reveal that the pyrrole ring and its substituents are typically nearly planar. nih.govnih.gov In the crystal lattice, molecules are often linked into dimers or larger networks through intermolecular hydrogen bonds, commonly involving the pyrrole N-H group as a donor and a carbonyl oxygen atom as an acceptor. nih.govnih.govnih.gov These interactions are crucial in consolidating the crystal structure.
| Parameter | Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate nih.gov | Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate nih.gov | Ethyl 5-methyl-1H-pyrrole-2-carboxylate nih.govresearchgate.net |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₈H₁₁NO₂ |
| Molecular Weight | 195.21 | 195.21 | 153.18 |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P2₁/c |
| a (Å) | 7.2223 (12) | 3.9830 (8) | 7.0759 (3) |
| b (Å) | 7.4347 (12) | 15.572 (3) | 18.0705 (9) |
| c (Å) | 10.0488 (17) | 16.213 (3) | 6.6606 (3) |
| α (°) | 78.412 (2) | 90 | 90 |
| β (°) | 84.191 (2) | 96.96 (3) | 101.349 (3) |
| γ (°) | 79.051 (2) | 90 | 90 |
| Volume (ų) | 517.84 (15) | 998.2 (3) | 835.01 (7) |
| Z | 2 | 4 | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure. The technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic and heteroaromatic rings. The pyrrole ring, in conjunction with the electron-withdrawing formyl and carboxylate groups, constitutes a conjugated π-electron system in "this compound".
Computational and Theoretical Investigations of Ethyl 5 Formyl 4 Methyl 1h Pyrrole 2 Carboxylate
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For a molecule like Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate, DFT calculations would be instrumental in several areas.
Geometry Optimization and Electronic Structure Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process would determine key bond lengths, bond angles, and dihedral angles. Following optimization, an analysis of the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), would provide insights into the molecule's reactivity and electronic properties.
Prediction and Interpretation of Spectroscopic Parameters
DFT methods are also widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. This includes:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the assignment of experimental spectra.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) helps in identifying characteristic functional groups and understanding the molecule's vibrational modes.
Electronic Transitions: The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) is essential for interpreting UV-Vis spectra.
Atoms in Molecules (AIM) Theory for Bonding and Intermolecular Interactions
The Atoms in Molecules (AIM) theory, developed by Richard Bader, allows for a profound analysis of the electron density to characterize the nature of chemical bonds and non-covalent interactions. For this compound, an AIM analysis would quantify the strength and nature of its covalent bonds and could identify and characterize any intramolecular hydrogen bonds or other weak interactions that contribute to its conformational preferences.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is another powerful tool for studying bonding and electronic structure. It provides a localized picture of bonding, including the analysis of charge transfer interactions between filled and vacant orbitals. An NBO analysis of the title compound would offer a detailed understanding of hyperconjugative interactions and the delocalization of electron density within the pyrrole (B145914) ring and its substituents, which are crucial for its stability and reactivity.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis
To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are necessary. This method is used to calculate the energies of electronic excited states, which correspond to the absorption of light in the UV-Vis region. A TD-DFT analysis would provide information on the nature of the electronic transitions (e.g., n→π* or π→π*) and the orbitals involved.
Conformational Analysis and Hydrogen Bonding Studies
The presence of rotatable bonds in the ethyl carboxylate and formyl groups suggests that this compound can exist in multiple conformations. A systematic conformational analysis would identify the most stable conformers and the energy barriers between them. Furthermore, the presence of N-H, C=O, and formyl groups allows for the formation of intermolecular hydrogen bonds, which are critical in determining the packing of the molecules in the solid state. Computational studies are essential to explore the potential hydrogen bonding patterns and their energetic contributions. While crystal structure data for closely related compounds suggest the formation of hydrogen-bonded dimers nih.gov, a specific computational study on the title compound is needed for a detailed understanding.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry offers powerful methods for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds.
For instance, Density Functional Theory (DFT) has been effectively used to investigate the mechanisms of reactions involving pyrrole derivatives. A notable example is the study of the decarboxylation of pyrrole-2-carboxylic acid, a reaction that involves the cleavage of a C-C bond. researchgate.net Computational analysis of this reaction at the B3LYP/6-311++G** level of theory revealed that the presence of a proton catalyst (in the form of H₃O⁺) significantly lowers the activation energy for the C-C bond rupture. researchgate.net This type of study highlights the ability of computational methods to model the role of catalysts and solvent effects in reaction mechanisms.
The insights gained from such studies on related pyrrole compounds can be extrapolated to understand potential reactions involving this compound. For example, the formyl and ethyl carboxylate groups are likely to be key sites for various transformations. Computational modeling could predict the transition state structures and energy barriers for reactions such as nucleophilic addition to the formyl group or hydrolysis of the ester.
Table 1: Representative Energy Barriers for a Computationally Studied Reaction of a Pyrrole Derivative (Note: This data is for the proton-catalyzed decarboxylation of pyrrole-2-carboxylic acid and is presented here as an example of the output of computational reaction mechanism studies.)
| Reaction Step | System | Calculated Energy Barrier (kcal/mol) |
| C-C bond rupture | Pyrrole-2-carboxylic acid + H₃O⁺ | 9.77 researchgate.net |
| Overall reaction | Pyrrole-2-carboxylic acid + H₃O⁺ | 33.99 researchgate.net |
Local Reactivity Descriptors and Reactivity Site Prediction
Conceptual Density Functional Theory (CDFT) provides a range of "local reactivity descriptors" that are invaluable for predicting the most probable sites for electrophilic and nucleophilic attack on a molecule. These descriptors are derived from the way the electron density of a molecule changes with the addition or removal of an electron.
Key local reactivity descriptors include:
Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. The site with the highest value of the Fukui function for nucleophilic attack (f⁺(r)) is the most likely to be attacked by a nucleophile, while the site with the highest value for electrophilic attack (f⁻(r)) is the most susceptible to electrophiles.
Dual Descriptor (Δf(r)) : This descriptor can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack within a single framework.
Local Softness (s(r)) : Related to the Fukui function, local softness also helps in identifying reactive sites.
A computational study on a colored Maillard reaction product, pyrrolopyrrole-2-carbaldehyde, utilized these descriptors to identify the active sites for nucleophilic, electrophilic, and radical attacks. journalcsij.com By calculating the condensed Fukui functions and dual descriptor values, the researchers were able to pinpoint the specific atoms most likely to participate in chemical reactions. journalcsij.com
For this compound, one could predict, based on general chemical principles and supported by computational analysis of similar structures, the likely reactive sites. The oxygen atom of the formyl group would be a primary site for protonation and nucleophilic attack. The carbon atom of the formyl group would be susceptible to nucleophilic addition. The pyrrole ring itself, being electron-rich, is prone to electrophilic substitution, with the precise position being influenced by the directing effects of the existing substituents.
Table 2: Predicted Reactive Sites in this compound based on General Principles and Analogy to Computational Studies of Related Pyrroles
| Atom/Group | Predicted Type of Reactivity | Rationale |
| Formyl Oxygen | Nucleophilic/Basicity | High electron density on the oxygen atom. |
| Formyl Carbon | Electrophilic | Partial positive charge due to the electronegative oxygen. |
| Pyrrole Ring Carbons | Nucleophilic/Electrophilic Substitution | Electron-rich aromatic system. |
| Ester Carbonyl Carbon | Electrophilic | Susceptible to nucleophilic acyl substitution. |
| NH Proton | Acidic | Can be deprotonated by a strong base. |
These predictions could be quantified and refined through specific DFT calculations on this compound, which would provide precise values for the local reactivity descriptors at each atomic site, offering a more detailed and accurate picture of its chemical reactivity.
Synthetic Applications As a Versatile Chemical Intermediate
Precursor in the Synthesis of Diversely Substituted Pyrroles
The aldehyde functional group at the C-5 position is a key handle for elaborating the pyrrole (B145914) core. It readily participates in condensation reactions with various carbon nucleophiles to create new carbon-carbon bonds, leading to a diverse array of substituted pyrroles.
A prominent example of this reactivity is its use in Knoevenagel or Claisen-Schmidt type condensations. For instance, analogous formyl-pyrrole compounds are known to react with substituted acetophenones in the presence of a base like potassium hydroxide (B78521) to yield pyrrole-based chalcones. researchgate.net These reactions extend the conjugation of the pyrrole system and introduce new phenylpropanoid moieties. The general scheme for such a transformation involves the deprotonation of the acetophenone's α-carbon, followed by nucleophilic attack on the formyl group and subsequent dehydration to yield the α,β-unsaturated ketone.
This reactivity allows for the synthesis of a library of derivatives by simply varying the substitution pattern on the acetophenone (B1666503) reactant, as illustrated in the table below for analogous compounds. researchgate.net
| Reactant A (Formyl Pyrrole Analog) | Reactant B (Acetophenone Derivative) | Base | Product (Pyrrole Chalcone Analog) |
| Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Acetophenone | KOH | (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate |
| Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 4-Methoxyacetophenone | KOH | (E)-Methyl 5-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
| Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 4-Chloroacetophenone | KOH | (E)-Methyl 5-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Beyond condensation reactions, the formyl group can undergo other standard transformations such as oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or reductive amination to introduce aminomethyl substituents, further diversifying the range of accessible pyrrole derivatives.
Building Block for Complex Polyheterocyclic Scaffolds
The bifunctional nature of ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate makes it an ideal substrate for constructing larger, more complex polyheterocyclic systems. The formyl group and the adjacent N-H bond, or the ester group, can participate in cyclization reactions to form fused-ring structures.
Formyl-substituted heterocycles are well-established precursors for building annulated (fused-ring) systems. mdpi.com The formyl group of this compound can act as an electrophile in condensation reactions with bifunctional nucleophiles to generate fused nitrogen-containing heterocycles, such as pyrrolopyrimidines or pyrrolopyridines. For example, reaction with a β-ketoester or a 1,3-dicarbonyl compound in the presence of ammonia (B1221849) or an ammonium (B1175870) source could initiate a cascade reaction leading to a fused pyridine (B92270) ring. Similarly, reaction with compounds containing an activated methylene (B1212753) group adjacent to a nitrile (e.g., malononitrile) could lead to fused pyridines through a Thorpe-Ziegler type cyclization. While specific examples starting from this exact pyrrole are not extensively documented, this synthetic strategy is a cornerstone of heterocyclic chemistry.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly valued for their efficiency and complexity-generating power. semanticscholar.org Aldehydes are common components in many named MCRs.
Aryl aldehydes with functionalities similar to the title compound are known to participate in powerful MCRs like the Ugi-Zhu reaction. In a relevant example, a meso-formylphenyl substituted BODIPY dye was used as the aldehyde component in an Ugi-Zhu reaction with an amine, an isocyanide, and maleic anhydride (B1165640) to construct complex BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates. frontiersin.org This demonstrates the principle that a complex aldehyde, such as this compound, can serve as the aldehyde component in MCRs, allowing for the rapid assembly of elaborate polyheterocyclic scaffolds.
Strategic Intermediate in Academic and Industrial Synthesis Efforts
Substituted pyrroles are core structures in numerous biologically active molecules and pharmaceuticals. The specific substitution pattern of this compound and its isomers makes them crucial intermediates in the synthesis of targeted therapeutic agents.
A structurally isomeric compound, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is a key intermediate in the synthesis of Sunitinib. innospk.com Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of certain cancers. The synthesis relies on the elaboration of the formyl-pyrrole core into the final indolin-2-one structure of the drug. The importance of this pyrrole isomer underscores the strategic value of the 5-formyl-2,4-disubstituted pyrrole carboxylate scaffold in medicinal chemistry and process development for active pharmaceutical ingredients.
Development of Pyrrole-Based Conjugated Systems for Material Science Research
The pyrrole ring is a fundamental component of many important conjugated systems used in materials science, most notably porphyrins and related macrocycles. Boron-dipyrromethene (BODIPY) dyes are another class of highly fluorescent materials that rely on pyrrole precursors. nih.govresearchgate.net
The synthesis of BODIPY dyes typically involves the acid-catalyzed condensation of a pyrrole (or a dipyrromethane) with an aldehyde or an acid chloride. nih.gov this compound is an ideal precursor for creating unsymmetrical dipyrromethanes, which are subsequently oxidized and complexed with boron trifluoride to yield unsymmetrical BODIPY dyes. In this approach, the title compound would be condensed with a different substituted pyrrole to precisely control the substitution pattern of the final dye, allowing for the fine-tuning of its photophysical properties like absorption and emission wavelengths. colab.ws
Furthermore, as demonstrated by the synthesis of pyrrole chalcones, the formyl group can be used to extend the π-conjugated system of the molecule. researchgate.net This is a key strategy for developing organic dyes and materials for applications in fields such as organic electronics, nonlinear optics, and fluorescent sensing.
| Precursor | Reaction Type | Product Class | Potential Application |
| This compound + Substituted Pyrrole | Acid-catalyzed condensation, oxidation, BF3 complexation | Unsymmetrical BODIPY Dyes | Fluorescent Probes, Biological Imaging |
| This compound + Activated Methylene Compound | Knoevenagel/Claisen-Schmidt Condensation | Pyrrole-based Chalcones/Merocyanines | Organic Dyes, NLO Materials |
Q & A
Q. What analytical methods resolve isomeric impurities in derivatives?
- Chiral HPLC or NMR lanthanide shift reagents distinguish enantiomers. 2D NMR (COSY, NOESY) clarifies regiochemistry, while LC-MS/MS quantifies trace impurities. Cross-validation with synthetic controls is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
